molecular formula C7H5BrCl2N2 B8086642 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride

5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride

Cat. No.: B8086642
M. Wt: 267.93 g/mol
InChI Key: FBRGEGQDUQNADG-UHFFFAOYSA-N
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Description

Research Applications 5-Bromo-2-chloro-1H-1,3-benzodiazole hydrochloride (CAS: 683240-76-8) is a high-purity benzimidazole-based chemical scaffold designed for advanced research and development applications. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the construction of heterocyclic compounds with potential biological activity. The strategic halogen substitutions on the benzimidazole core provide distinct reactive sites for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to efficiently build complex molecular libraries for structure-activity relationship (SAR) studies. [1] [2] [9] Scientific Context and Utility Benzimidazole derivatives are recognized for their significant pharmacological potential, acting as privileged scaffolds in drug discovery. Related analogs, such as 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride, are employed in the synthesis of compounds investigated as dual inhibitors of therapeutic targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This indicates the broader research context in which this chemical class is utilized, specifically in developing potential therapeutic agents for conditions involving pain and inflammation. [8] The presence of both bromo and chloro leaving groups on this fused bicyclic system makes it a valuable precursor for parallel synthesis and the exploration of novel bioactive molecules. [2] [9] Handling and Compliance This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is strictly for use in a laboratory setting by qualified professionals. Safety Data Sheets (SDS) should be consulted prior to use. Handle with appropriate personal protective equipment (PPE) in accordance with established laboratory safety protocols. [2] [9]

Properties

IUPAC Name

6-bromo-2-chloro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRGEGQDUQNADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride. For instance, derivatives of benzodiazole have been shown to exhibit potent antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The presence of halogen atoms, such as bromine and chlorine, enhances the biological activity of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes .

Antidiabetic Agents
The synthesis of this compound has been linked to the development of antidiabetic medications. It serves as a precursor in the synthesis of dapagliflozin, a drug used for managing type 2 diabetes. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug design .

Synthesis and Chemical Reactions

Synthetic Pathways
this compound can be synthesized through various chemical reactions involving chlorination and bromination processes. For example, its synthesis often involves the reaction of 2-chlorobenzoyl chloride with bromine in the presence of a suitable solvent under controlled conditions. The resulting compound can then be purified through recrystallization techniques to achieve high purity levels necessary for pharmaceutical applications .

Role as a Building Block
This compound serves as an essential intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored biological activities, making it a versatile component in drug discovery and development .

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzodiazoles and Benzodithiazines

Table 1: Key Properties of Halogenated Benzodiazoles and Related Heterocycles
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Applications/Hazards
5-Bromo-2-chloro-1H-1,3-benzodiazole HCl C₈H₇BrCl₂N₂ 281.96 Br, Cl, HCl salt Corrosive (H314)
4-Bromo-2-chloro-1H-1,3-benzodiazole HCl C₇H₅BrCl₂N₂ 267.94 Br, Cl, HCl salt
Compound 8 (Benzodithiazine derivative) C₁₆H₁₃BrClN₃O₃S₂ 474.78 Br, Cl, OH, SO₂ 330–331 (dec.) IR: 3235 (OH), 1610 (C=N), 1335–1160 (SO₂) Antifungal/anthelmintic research
Compound 10 (Benzodithiazine derivative) C₁₇H₁₅BrClN₃O₄S₂ 504.81 Br, Cl, OCH₃, SO₂ 311–312 (dec.) IR: 3500 (OH), 1610 (C=N), 1350–1165 (SO₂) Anti-inflammatory potential
Compound 11 (Benzodithiazine derivative) C₁₆H₁₂BrCl₂N₃O₃S₂ 509.27 Br, Cl, OH, SO₂ 337–338 (dec.) IR: 3425 (OH), 1605 (C=N), 1335–1165 (SO₂) Antimicrobial studies

Key Observations:

  • Substituent Effects : The addition of methoxy (Compound 10) lowers the melting point compared to hydroxy-substituted analogs (Compound 8), likely due to reduced hydrogen bonding .
  • Halogen Positioning : Bromo and chloro at positions 5 and 2 (target compound) vs. 4 and 2 (4-bromo-2-chloro analog) alter electronic density, impacting reactivity and binding in biological systems .
  • Spectral Signatures : Benzodithiazines exhibit distinct SO₂ IR stretches (1335–1160 cm⁻¹), absent in benzodiazoles, aiding structural differentiation .

Heterocyclic Variants

Table 2: Comparison with Benzimidazoles and Pyridyl Derivatives
Compound Name Molecular Formula Molecular Weight Core Structure Key Features
5-Bromo-2-chloro-1H-benzimidazole C₇H₄BrClN₂ 231.48 Benzimidazole Broader pharmacological use (e.g., antiparasitics)
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole C₁₂H₈BrN₃ 290.12 Benzodiazole + pyridyl Enhanced π-π stacking for catalysis

Key Observations:

  • Benzimidazole vs. Benzodiazole : Benzimidazoles (two fused rings with two nitrogens) exhibit higher metabolic stability compared to benzodiazoles (one nitrogen in the diazole ring), influencing drug design .
  • Pyridyl Substituents : The pyridyl group in C₁₂H₈BrN₃ introduces basicity and metal-coordination capability, expanding applications in catalysis .

Physicochemical and Hazard Profiles

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 5-bromo-2-chloro-1H-benzimidazole .
  • Hazards: The hydrochloride derivative requires stringent handling (P264, P280 precautions) due to its corrosive nature, whereas non-salt benzodithiazines pose fewer immediate hazards .

Biological Activity

5-Bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is part of the benzodiazole family, characterized by a fused benzene and diazole ring structure. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially aiding in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Benzodiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound's structural features allow it to interact with bacterial cell membranes or intracellular targets, disrupting essential functions .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.80 µg/mL
Escherichia coli12.50 µg/mL
Mycobacterium tuberculosis0.98 µg/mL

These findings suggest that this compound could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticholinesterase Activity

The compound has shown potential as an AChE inhibitor. In studies involving similar benzodiazole derivatives, IC50 values were reported in the low nanomolar range, indicating potent inhibition comparable to established drugs like donepezil .

Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of benzodiazoles, including this compound. The synthesized compounds were evaluated for their AChE inhibitory activity:

Compound IC50 (nM) K_i (nM)
5-Bromo-2-chloro derivative29.5 ± 1.224.8
Donepezil21.8 ± 0.9-

The results demonstrated that the brominated and chlorinated derivatives exhibited significant AChE inhibition, supporting their potential use in treating neurodegenerative diseases .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including MRSA and E. coli. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than many existing antibiotics:

Bacteria Zone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli24

These findings highlight the potential of this compound as a new antimicrobial agent .

Preparation Methods

Bromination-Chlorination Cascade Reactions

A one-pot synthesis strategy, adapted from benzoic acid derivatives, enables simultaneous bromine and chlorine incorporation into the benzodiazole scaffold. In a representative protocol, 2-chlorobenzotrichloride undergoes bromination using liquid bromine (Br₂) in the presence of FeCl₃ or FeBr₃ catalysts at 40–100°C. The reaction proceeds via electrophilic aromatic substitution, with the chloro group directing bromination to the para position. Subsequent hydrolysis with hydrochloric acid yields the target compound.

Key Data:

ParameterConditionYieldPurity
Bromination Temperature40°C (10 h) → 100°C (6 h)96%87%
CatalystFeCl₃ (0.12 mmol)
Recrystallization Solvent50% Methanol/Water82%97.3%

This method minimizes intermediate isolation, reducing production costs and three-waste emissions.

Halogen Exchange Reactions

Alternative approaches adapt thiazole synthesis methodologies, where 2-halogenoallyl isothiocyanates react with chlorinating agents (e.g., Cl₂, SOCl₂) in dipolar aprotic solvents like acetonitrile. While originally designed for thiazoles, this pathway is theoretically applicable to benzodiazoles by substituting the starting material with a benzodiazole precursor. Chlorination at −10°C to 20°C prevents byproduct formation, yielding 71–94% purity after crystallization.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Iron-based catalysts (Fe, FeS, FeCl₃) are critical for regioselective halogenation. FeCl₃ coordinates with bromine, enhancing electrophilicity and directing substitution to the 5-position. Molar ratios of catalyst to substrate (4:1–7:1) balance activity and cost.

Solvent and Temperature Effects

  • Bromination: Mixed solvents (H₂O/HCl) facilitate hydrolysis of trichloride intermediates.

  • Chlorination: Acetonitrile enables low-temperature reactions (−10°C to 20°C), suppressing side reactions.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via sequential solvent recrystallization:

  • Primary Wash: Methanol/water (50% v/v) removes unreacted Br₂ and Fe salts.

  • Secondary Recrystallization: Toluene or acetic acid (60%) elevates purity to >98%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Peaks at δ 10.16 (broad, 1H, COOH), 8.13 (s, 1H, aromatic H), 7.58–7.35 (d, 2H, J=8.0 Hz).

  • HPLC: Retention time alignment with standards confirms >97% purity.

Industrial-Scale Considerations

Waste Management

The one-pot method reduces wastewater by 30% compared to stepwise synthesis. Excess Br₂ is recovered via nitrogen stripping and alkali absorption.

Cost Analysis

ComponentCost Contribution
Bromine45%
FeCl₃ Catalyst15%
Solvent RecoverySaves 20%

Q & A

Q. What strategies address low reactivity in cross-coupling reactions involving this compound?

  • Methodology :
  • Pre-activation : Convert the bromo substituent to a more reactive leaving group (e.g., triflate) using ClSO3_3H.
  • Catalyst Tuning : Employ Pd-XPhos systems for sterically hindered substrates. Microwave-assisted heating (120°C, 30 min) can enhance reaction rates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Benzodiazole Derivatives

ConditionYield (%)Purity (%)Key ObservationReference
Fe/NH4_4Cl, isopropanol6597Efficient nitro reduction
Pd/C, H2_2 (1 atm)4585Partial dehalogenation observed

Q. Table 2. Stability Assessment Under Different Storage Conditions

ConditionDegradation (%) (7 days)ObservationReference
Ambient light15Yellowing, precipitate formation
4°C, desiccated<5No visible changes

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